N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, organic solvents like ethanol or dimethylformamide (DMF), and mild heating.
Major Products Formed
Reduction: N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-aminobenzamide.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is unique due to the presence of both fluorine atoms and a nitro group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potency and selectivity in various applications .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H7F2N3O2S, with a molecular weight of approximately 293.25 g/mol. The compound features a difluorobenzo[d]thiazole moiety and a nitrobenzamide structure, which contribute to its biological activity.
- Antimicrobial Activity : Nitro compounds, including nitrobenzamides, are known for their antimicrobial properties. They often act by generating reactive intermediates that damage bacterial DNA. For instance, the reduction of the nitro group leads to the formation of nitroso species that can bind covalently to DNA, resulting in cell death .
- Anti-inflammatory Effects : this compound has shown potential in inhibiting pro-inflammatory cytokines such as COX-2 and TNF-α. Research indicates that compounds with nitro groups can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been explored. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : In a study examining various nitro compounds, this compound exhibited potent activity against several strains of bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant bacterial infections .
- Anti-inflammatory Activity : A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced the levels of pro-inflammatory cytokines in vitro. The study utilized macrophage cell lines treated with lipopolysaccharide (LPS), demonstrating that the compound could attenuate the inflammatory response by inhibiting iNOS expression .
- Cancer Cell Studies : In vitro studies on various cancer cell lines showed that this compound induced apoptosis through caspase activation pathways. These findings highlight its potential as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-1-3-9(4-2-7)19(21)22/h1-6H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSMZPHJCTUMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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